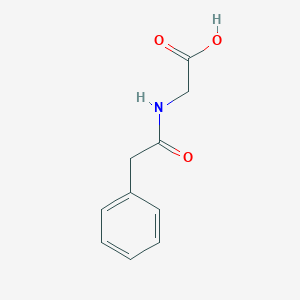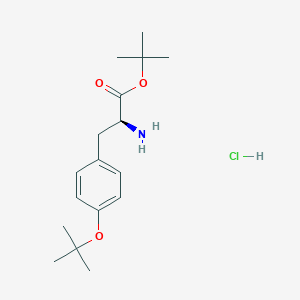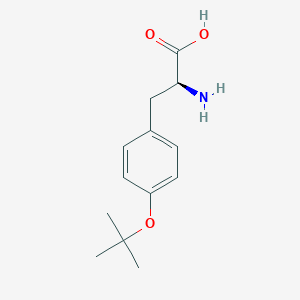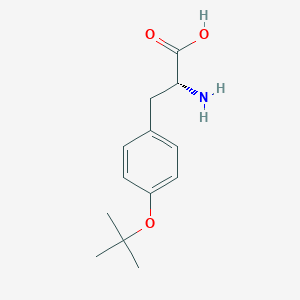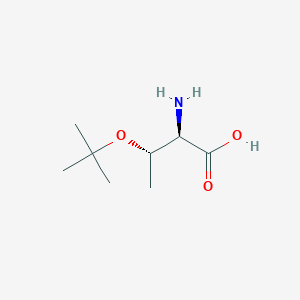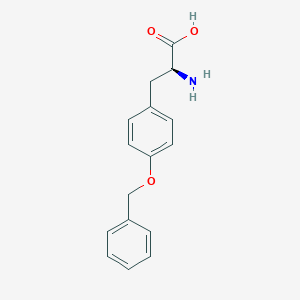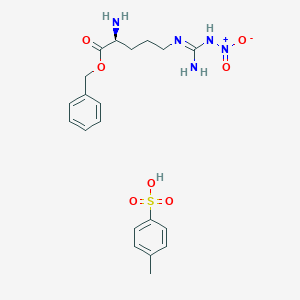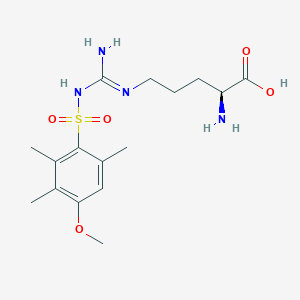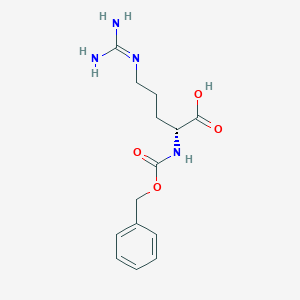
Z-D-Arg-OH
Vue d'ensemble
Description
Z-D-Arg-OH, also known as N-alpha-Carbobenzyloxy-D-arginine or Cbthis compound, is an arginine derivative . It has a molecular weight of 308.3 and a molecular formula of C14H20N4O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H20N4O4 . Unfortunately, the specific structural details are not provided in the retrieved sources.Applications De Recherche Scientifique
Recherche en biochimie
Z-D-Arg-OH joue un rôle crucial dans la stabilisation des dipeptides modèles, son interaction de dispersion étant plus importante que les liaisons hydrogène conventionnelles. Cette découverte remet en question les opinions traditionnelles et ouvre de nouvelles voies pour comprendre les interactions peptidiques .
Science des matériaux
Des applications émergentes de matériaux poreux creux dérivés de MOF, qui pourraient potentiellement impliquer this compound, sont explorées pour leurs propriétés uniques et leurs stratégies de synthèse .
Recherche en sciences de la vie
En tant que dérivé d'acide aminé, this compound a une large gamme d'applications dans la recherche liée aux sciences de la vie, y compris des études sur le poids moléculaire et la structure .
Microbiologie
this compound a été identifié comme un produit de réaction dans des essais biochimiques, prouvant la présence d'enzymes spécifiques dans des organismes comme B. thuringiensis .
Biotechnologie
Le composé a été utilisé dans des essais biochimiques pour démontrer des cibles enzymatiques, telles que la prényltransférase AutF, qui est précieuse pour les applications biotechnologiques .
Thérapie contre le cancer
this compound peut être impliqué dans le développement d'enzymes privant d'arginine (ADE) en tant que thérapies émergentes pour les cellules cancéreuses auxotrophes pour l'Arg .
Compléments ergogéniques
Les dérivés d'acides aminés comme this compound influencent la sécrétion d'hormones anabolisantes, l'apport de carburant pendant l'exercice, les performances mentales pendant les tâches liées au stress et la prévention des dommages musculaires induits par l'exercice .
Recherche en protéomique
this compound est utilisé dans la recherche en protéomique en raison de sa formule moléculaire et de son poids spécifiques, contribuant à la synthèse d'agents ou d'autres composés .
Safety and Hazards
When handling Z-D-Arg-OH, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place, away from heat and sources of ignition .
Mécanisme D'action
Target of Action
Z-D-Arg-OH is an arginine derivative
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
It’s known that amino acids and their derivatives generally have good bioavailability and can be well-absorbed in the body .
Result of Action
As an arginine derivative, it may have effects similar to those of arginine, which include promoting wound healing, supporting immune function, and enhancing nitric oxide production .
Analyse Biochimique
Biochemical Properties
Z-D-Arg-OH plays a significant role in biochemical reactions, particularly in the context of protein synthesis and modification. It interacts with several enzymes, including proteases and peptidases, which recognize and cleave specific peptide bonds. The compound’s guanidinium group allows it to form strong ionic interactions with negatively charged residues on proteins and enzymes, facilitating its role in various biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which are involved in the regulation of cellular functions. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s guanidinium group allows it to form strong ionic bonds with negatively charged residues on proteins and enzymes, leading to the modulation of their activity. This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal biochemical processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to protein synthesis and modification. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s guanidinium group allows it to participate in key biochemical reactions, contributing to its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its effects. The transport and distribution of this compound are crucial for its function in biochemical processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it can interact with biomolecules and participate in biochemical reactions .
Propriétés
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSFUMSAFMFNM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364503 | |
| Record name | Z-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6382-93-0 | |
| Record name | N-Benzyloxycarbonyl-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Arginine, N2-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


